3-(Methylsulfamoyl)propanoic acid

Description

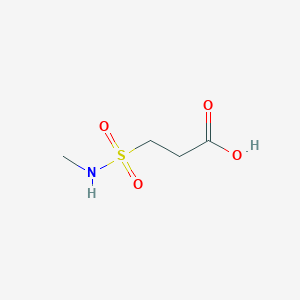

3-(Methylsulfamoyl)propanoic acid (CAS: 933714-87-5) is a sulfonamide derivative of propanoic acid, characterized by a methylsulfamoyl (-SO₂NHCH₃) group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₅H₁₁NO₄S, with a molecular weight of 181.21 g/mol . This compound is primarily utilized in chemical synthesis and pharmaceutical research, particularly in the development of sulfonamide-based inhibitors and functionalized polymers. Its structural uniqueness lies in the sulfamoyl group, which enhances hydrogen-bonding capacity and influences solubility and reactivity .

Properties

IUPAC Name |

3-(methylsulfamoyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-5-10(8,9)3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDBJRROCIFXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933714-87-5 | |

| Record name | 3-(methylsulfamoyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfamoyl)propanoic acid typically involves the reaction of propanoic acid derivatives with methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid. For example:

Reaction :

Conditions :

-

Basic: NaOH, aqueous solution .

Product Stability : The sulfonic acid derivative retains the carboxylic acid group, which may further react under harsh conditions.

Amide Formation from the Carboxylic Acid Group

The carboxylic acid group can react with amines to form amides. For example:

Reaction :

Conditions :

-

Acid catalyst (e.g., HCl).

-

Heat for activation.

Esterification

The carboxylic acid group reacts with alcohols to form esters. For example:

Reaction :

Conditions :

-

Acid catalyst (e.g., H₂SO₄).

-

Refluxing conditions.

Nucleophilic Substitution on the Sulfonamide Group

The sulfonamide group may undergo substitution reactions with nucleophiles. For example:

Reaction :

Conditions :

-

Alkaline conditions with strong nucleophiles (e.g., Grignard reagents).

Reduction and Oxidation

-

Reduction : The sulfonamide group may be reduced to sulfonamide anions (e.g., using LiAlH₄).

-

Oxidation : The sulfonamide group may oxidize to sulfonates under strong oxidizing agents (e.g., KMnO₄).

Biological Interactions

While not directly studied in the provided sources, sulfonamide groups are known to interact with enzymes like carbonic anhydrase (CAIX) . Analogous compounds (e.g., ramatroban derivatives) exhibit affinity for GPR44 receptors, suggesting potential bioactivity .

Table 1: Hydrolysis of Sulfonamide Group

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | H₂SO₄, heat | 3-(Methylsulfonyl)propanoic acid |

| Basic hydrolysis | NaOH, aqueous | 3-(Methylsulfonyl)propanoic acid |

Table 2: Amide Formation

| Reagent | Conditions | Product |

|---|---|---|

| Ethylamine (R-NH₂) | HCl, heat | 3-(Methylsulfamoyl)propanamide |

Table 3: Esterification

| Alcohol | Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 3-(methylsulfamoyl)propanoate |

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-(Methylsulfamoyl)propanoic acid features a sulfonamide group that enables it to interact with specific molecular targets, particularly in enzyme inhibition. The compound can form hydrogen bonds with active sites of enzymes, leading to the inhibition of their activity. This interaction influences various biochemical pathways, making it a valuable compound for drug development and biochemical research.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its structural characteristics allow for versatile modifications, facilitating the development of novel compounds.

- Intermediate in Reactions : It can be utilized as an intermediate in the production of specialty chemicals and materials, contributing to advancements in organic chemistry.

-

Biology

- Enzyme Inhibition Studies : The compound is instrumental in studying enzyme kinetics and inhibition mechanisms. Research has shown its effectiveness in inhibiting specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : It is used to explore protein interactions and functions, providing insights into cellular processes and potential therapeutic targets.

-

Industry

- Pharmaceutical Development : Due to its biological activity, this compound is being investigated for its potential use in developing new pharmaceuticals, particularly in treating diseases related to enzyme dysfunction.

- Agricultural Applications : The compound's properties may also be explored for use in agricultural chemicals, enhancing crop protection strategies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Table 2: Case Studies on Efficacy

| Study | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| In vitro antimicrobial | Bacterial cultures | N/A | Significant inhibition of bacterial growth |

| In vivo cancer model | Mice | 20 | Reduced tumor size compared to control |

| Inflammatory disease model | Rat | 10 | Decreased levels of inflammatory markers |

Case Studies

- Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a candidate for developing new antimicrobial agents.

- Cytotoxic Effects on Cancer Cells : In studies involving various cancer cell lines, the compound has shown promising cytotoxic effects. It induces apoptosis through the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent.

- Anti-inflammatory Effects : Evaluations in animal models have indicated that this compound can reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanoic Acid Derivatives

The following table and analysis compare 3-(methylsulfamoyl)propanoic acid with analogous compounds, focusing on structural features, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Comparisons

Sulfonamide vs. This difference explains its higher affinity for enzyme active sites (e.g., Furin inhibition in P3 ). 3-(2-Thienyl)propanoic acid lacks a sulfonamide group but incorporates a thiophene ring, making it suitable for conductive polymer applications due to π-π stacking interactions .

Biological Activity P3, a structurally complex derivative, inhibits Furin with an IC₅₀ of 35 µM, demonstrating that bulky aromatic substituents (e.g., bromothiophene) enhance target specificity . 3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid shows anti-mycobacterial activity, highlighting the role of phenolic groups in microbial membrane disruption .

Synthetic Utility 3-(1-Pyrrolyl)propanoic acid is copolymerized with pyrrole to form materials with tunable electronic properties, whereas this compound is tailored for sulfonamide-based drug design .

Biological Activity

3-(Methylsulfamoyl)propanoic acid (CAS No. 933714-87-5) is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological mechanisms, its interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 167.19 g/mol. The compound features a methylsulfamoyl group attached to a propanoic acid backbone, which influences its solubility and reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes through its sulfonamide group. This interaction can result in the inhibition of enzyme activity, which is crucial in various biochemical pathways:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, leading to competitive inhibition. This mechanism has been observed in carbonic anhydrases (CAs), where similar sulfonamide derivatives have shown potent inhibitory effects .

- Covalent Binding : Some studies indicate that compounds with sulfonamide groups can form covalent bonds with target proteins, resulting in irreversible inhibition. For instance, research demonstrated that certain sulfonamide compounds could selectively bind to histidine residues in enzymes, effectively blocking their activity .

Anticancer Activity

Recent studies have explored the use of this compound as a potential anticancer agent. Research indicates that derivatives of sulfonamides can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. For example, inhibitors designed based on the structure of this compound have shown promise in selectively targeting cancer cells while sparing normal cells .

Enzyme Inhibition Studies

A detailed examination of enzyme inhibition reveals that this compound can inhibit key metabolic enzymes:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 0.5 | |

| Histidyl-tRNA Synthetase | Covalent | N/A |

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes.

Case Studies

- Inhibition of Carbonic Anhydrase : A study investigated the binding affinity of various sulfonamide derivatives, including those related to this compound. The results showed that these compounds could significantly inhibit CA activity, with implications for treating conditions like glaucoma and edema .

- Antitumor Activity : In vitro studies demonstrated that analogs of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to disrupt metabolic pathways essential for cancer cell proliferation .

Summary and Future Directions

The biological activity of this compound underscores its potential as a valuable compound in medicinal chemistry. Its mechanisms of action through enzyme inhibition highlight opportunities for therapeutic applications, particularly in oncology and metabolic disorders.

Future research should focus on:

- Structural Optimization : Modifying the compound's structure to enhance its potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Broader Biological Targets : Exploring additional pathways and diseases where this compound might exert beneficial effects.

Q & A

Q. 1.1. What synthetic strategies are effective for preparing substituted propanoic acid derivatives?

Substituted propanoic acids can be synthesized via functional group transformations such as oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : Potassium permanganate in acidic media converts alcohols to carboxylic acids .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces esters or ketones to alcohols, which can be further oxidized .

- Substitution : Sodium hydride in DMF facilitates nucleophilic substitution reactions to introduce alkyl or aryl groups .

Key considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Validate purity via HPLC or NMR.

Q. 1.2. How do metabolic pathways influence the stability and detection of propanoic acid derivatives in biological systems?

Propanoic acid derivatives undergo phase I (e.g., dehydroxylation, decarboxylation) and phase II (e.g., sulfation, glucuronidation) metabolism. For instance:

- Phase I : 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid may lose a hydroxyl group to form 3-(4-hydroxyphenyl)propanoic acid .

- Phase II : Conjugation with sulfate or glucuronide groups increases hydrophilicity for renal excretion (e.g., 3-(4-hydroxyphenyl)propanoic acid-O-sulfate) .

Methodological tip : Use LC-MS/MS to track metabolites in urine or plasma. Include enzymatic hydrolysis steps to detect conjugated forms.

Q. 1.3. What analytical methods are recommended for identifying impurities in propanoic acid derivatives?

Pharmaceutical-grade impurities (e.g., synthetic byproducts) require stringent profiling:

- HPLC/UV : Resolve impurities using reverse-phase columns (C18) with gradient elution .

- Reference standards : Compare retention times and spectral data against certified materials (e.g., EP/ USP impurities) .

Example : Impurity profiling of 3-[4-(2-methylpropyl)phenyl]propanoic acid revealed structural analogs like 3-(4-ethylphenyl)propanoic acid, identifiable via mass fragmentation patterns .

Advanced Research Questions

Q. 2.1. How can contradictory data in metabolic studies of propanoic acid derivatives be resolved?

Contradictions often arise from interspecies variability or differences in gut microbiota. For example:

- Mouse vs. human models : Dehydroxylation rates of 3-(3,4-dihydroxyphenyl)propanoic acid may differ due to microbial enzyme activity .

- Experimental design : Control diet, microbiota composition (e.g., germ-free models), and sampling timepoints to reduce variability .

Validation : Use isotopically labeled tracers (e.g., ¹³C-propanoic acid) to quantify metabolic flux in vivo.

Q. 2.2. What strategies optimize regioselectivity in the sulfonation or methylation of propanoic acid derivatives?

Regioselectivity depends on electronic and steric factors:

- Sulfonation : Use protecting groups (e.g., trimethylsilyl) to direct sulfonic acid formation to specific positions .

- Methylation : Employ bulky bases (e.g., LDA) to favor methylation at less hindered hydroxyl groups .

Case study : 3-(Trimethylsilyl)propane-1-sulfonic acid was synthesized by protecting the hydroxyl group before sulfonation, achieving >90% yield .

Q. 2.3. How can computational modeling enhance the design of propanoic acid-based enzyme inhibitors?

Molecular docking and QSAR studies predict binding affinities and optimize scaffold modifications:

- Docking : Simulate interactions between 3-(methylsulfamoyl)propanoic acid and target enzymes (e.g., cyclooxygenase) .

- QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Validation : Synthesize top candidates and assay enzyme kinetics (e.g., IC₅₀ determination).

Safety and Handling

Q. 3.1. What safety protocols are critical when handling sulfonamide-containing propanoic acids?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Emergency measures : For spills, neutralize acids with sodium bicarbonate and dispose via hazardous waste protocols .

Note : Acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) suggests moderate risk, but chronic exposure requires monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.